molecular formula C21H19Cl2N3O2S B4687478 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B4687478
M. Wt: 448.4 g/mol
InChI Key: POPBAAVHSAJKLH-UHFFFAOYSA-N
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Description

2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound characterized by the presence of a benzodioxole ring, a dichlorophenyl group, a piperazine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with an α-haloketone.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the benzodioxole-thiazole intermediate with the dichlorophenyl-piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound’s unique structure makes it a candidate for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE involves its interaction with specific molecular targets. For instance:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and thiazole rings, along with the dichlorophenyl-piperazine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2S/c22-17-3-2-16(10-18(17)23)26-7-5-25(6-8-26)11-15-12-29-21(24-15)14-1-4-19-20(9-14)28-13-27-19/h1-4,9-10,12H,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBAAVHSAJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Reactant of Route 2
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2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Reactant of Route 3
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2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

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